molecular formula C27H23Cl2NO6S3 B408653 4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B408653
M. Wt: 624.6g/mol
InChI Key: AZAVACQVPJYWOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-8-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate is a complex organic compound that features a quinoline core, a thioxo group, and a dithiole-dicarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the thioxo group and the dithiole-dicarboxylate moiety. Common reagents used in these reactions include ethyl chloroformate, 2,4-dichlorobenzoyl chloride, and various sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-8-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated analogs .

Scientific Research Applications

Dimethyl 2-{1-[(2,4-dichlorophenyl)carbonyl]-8-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-[1-(2,4-DICHLOROBENZOYL)-8-ETHOXY-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE]-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s quinoline core and thioxo group are believed to play a crucial role in its biological activity. It may interact with enzymes, receptors, and other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H23Cl2NO6S3

Molecular Weight

624.6g/mol

IUPAC Name

dimethyl 2-[1-(2,4-dichlorobenzoyl)-8-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H23Cl2NO6S3/c1-6-36-17-9-7-8-15-18(26-38-20(24(32)34-4)21(39-26)25(33)35-5)22(37)27(2,3)30(19(15)17)23(31)14-11-10-13(28)12-16(14)29/h7-12H,6H2,1-5H3

InChI Key

AZAVACQVPJYWOV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CCOC1=CC=CC2=C1N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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